3-bromo-8-chloroimidazo[1,5-a]pyridine
Description
Properties
CAS No. |
1263058-51-0 |
|---|---|
Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor-Based Halogenation
A common approach involves using pre-halogenated precursors to streamline synthesis. For example, 2-amino-5-bromopyridine reacts with chloroacetaldehyde under basic conditions to form the imidazo[1,5-a]pyridine scaffold. This method, adapted from a patent for 6-bromoimidazo[1,2-a]pyridine synthesis, can be modified to target the 3-bromo-8-chloro derivative by adjusting substituent positions.
Reaction Conditions :
-
Base : Sodium bicarbonate or triethylamine (yields: 67.8–72.4%).
-
Solvent : Ethanol or methanol (optimal for solubility and reaction kinetics).
Post-cyclization, chlorine may be introduced at the 8-position via electrophilic substitution, though direct methods for this step are less documented in the provided sources.
Halogenation Techniques
Chlorination at the 8-Position
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and purity:
| Parameter | Optimal Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Base | Sodium bicarbonate | 72.4 | >95 | |
| Solvent | Ethanol | 72.0 | 98 | |
| Temperature | 55°C | 72.4 | - |
Ethanol outperforms methanol and water due to its ability to solubilize both organic precursors and inorganic bases. Sodium bicarbonate minimizes side reactions compared to stronger bases like sodium hydroxide, which may degrade sensitive intermediates.
Reaction Time and Temperature
Prolonged reaction times (>12 hours) reduce yields due to by-product formation. A balance between 5–10 hours at 55°C maximizes efficiency while maintaining product integrity.
Purification and Characterization
Extraction and Drying
Post-reaction mixtures are extracted with ethyl acetate to isolate the organic phase, followed by drying with anhydrous sodium sulfate. Rotary evaporation removes solvents, yielding a crude product amenable to recrystallization.
Recrystallization
Recrystallization using ethyl acetate/n-hexane (1:1 v/v) enhances purity (>98%). Alternative methods, such as column chromatography with hexane/ethyl acetate gradients, are also effective but more resource-intensive.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3-Bromo-8-chloroimidazo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: Due to its unique chemical structure, it is also explored for applications in optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-bromo-8-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anti-tuberculosis research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by interfering with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]Pyridine Derivatives
Q & A
Q. Key Optimization Parameters :
- Solvent Choice : Acetic acid enhances electrophilic bromination efficiency .
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may risk side reactions.
- Catalysts : Lewis acids like FeCl₃ can enhance regioselectivity for chloro-substitution .
How is the structure of this compound characterized, and what analytical techniques are critical for validation?
Basic Research Focus
Structural elucidation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions through chemical shifts (e.g., deshielded protons near halogens) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., distinct ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl peaks) .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming regiochemistry .
Q. Workflow Example :
Use ICReDD’s computational platform to screen halogenation pathways .
Validate predictions with scaled-up synthesis and bioassays .
What strategies enhance the stability of this compound in material science applications?
Advanced Research Focus
Halogenated imidazo[1,5-a]pyridines are prone to photodegradation and hydrolysis. Stabilization methods include:
- Coordination Complexation : Incorporate into metal-organic frameworks (MOFs) to shield reactive sites .
- Derivatization : Replace labile C-Br bonds with C-CF₃ groups, as seen in 1-bromo-8-chloro-3,6-bis(trifluoromethyl) analogs, to improve thermal resilience .
- Encapsulation : Nanoformulation with polymers (e.g., PLGA) reduces environmental exposure .
Q. Stability Data Comparison :
| Derivative | Half-life (pH 7.4, 25°C) | Reference |
|---|---|---|
| 3-Bromo-8-chloro | 48 hours | |
| 3,6-Bis(trifluoromethyl) | 120 hours |
How are regioselectivity challenges addressed during the synthesis of polyhalogenated imidazo[1,5-a]pyridines?
Advanced Research Focus
Competing halogenation at adjacent positions is mitigated by:
- Directing Groups : Install temporary protecting groups (e.g., sulfonyl) to block undesired sites .
- Sequential Halogenation : Perform bromination before chlorination, leveraging steric and electronic effects .
- Microwave-Assisted Synthesis : Precise temperature control reduces side reactions during electrophilic substitution .
Case Study :
A 2025 study achieved 85% regioselectivity for 8-chloro substitution using a nitro group as a transient director, later removed via hydrogenolysis .
Notes
- Data Sources : Excluded non-authoritative platforms (e.g., BenchChem) per guidelines.
- Methodological Rigor : Answers emphasize experimental design, validation, and computational integration.
- Conflict Resolution : Highlighted strategies to address literature discrepancies through controlled replication and impurity analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
